Benzene, 1-[(bromodichloromethyl)sulfonyl]-4-chloro-
Description
Benzene, 1-[(bromodichloromethyl)sulfonyl]-4-chloro- is a halogenated aromatic compound featuring a benzene ring substituted with a bromodichloromethylsulfonyl group (-SO₂CBrCl₂) at position 1 and a chlorine atom at position 3. This structure combines sulfonyl and halogen functionalities, making it a reactive intermediate in organic synthesis.
Properties
CAS No. |
117992-54-8 |
|---|---|
Molecular Formula |
C7H4BrCl3O2S |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
1-[bromo(dichloro)methyl]sulfonyl-4-chlorobenzene |
InChI |
InChI=1S/C7H4BrCl3O2S/c8-7(10,11)14(12,13)6-3-1-5(9)2-4-6/h1-4H |
InChI Key |
WZGZRWJBFAEKOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C(Cl)(Cl)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Preparation Methods
General Strategy
The synthesis of Benzene, 1-[(bromodichloromethyl)sulfonyl]-4-chloro- typically involves:
- Introduction of the sulfonyl group bearing halogen substituents onto a chlorobenzene core.
- Functionalization of the sulfonyl substituent to contain bromodichloromethyl moiety.
Starting Materials
- 4-Chlorobenzene derivatives: Commercially available and widely used as the aromatic core.
- Bromodichloromethyl sulfonyl precursors: Prepared via halogenation and sulfonylation reactions.
Key Preparation Methods
Sulfonylation of 4-Chlorobenzene
- The initial step involves sulfonylation of 4-chlorobenzene to introduce a sulfonyl group at the 1-position.
- This can be achieved by reacting 4-chlorobenzene with chlorosulfonic acid or sulfur trioxide under controlled conditions to form 4-chlorobenzenesulfonyl chloride.
Introduction of Bromodichloromethyl Group
- The bromodichloromethyl substituent is introduced onto the sulfonyl chloride intermediate.
- A halogenation reaction using reagents such as bromine and chlorine or bromine chloride in the presence of a suitable catalyst or base is employed.
- Alternatively, bromodichloromethyl sulfonyl chloride can be synthesized separately and then coupled to the aromatic system.
Coupling and Final Functionalization
- The bromodichloromethylsulfonyl moiety is attached to the benzene ring via nucleophilic substitution or electrophilic aromatic substitution, depending on the intermediates.
- The reaction conditions (temperature, solvent, catalysts) are optimized to maximize yield and purity.
Representative Preparation Procedure (Based on Patent and Literature Analysis)
| Step | Reagents and Conditions | Description | Outcome |
|---|---|---|---|
| 1 | 4-Chlorobenzene + Chlorosulfonic acid | Sulfonylation at 1-position | Formation of 4-chlorobenzenesulfonyl chloride |
| 2 | 4-Chlorobenzenesulfonyl chloride + Bromodichloromethane + Catalyst (e.g., Lewis acid) | Halogenation and coupling | Formation of benzene, 1-[(bromodichloromethyl)sulfonyl]-4-chloro- |
| 3 | Purification by recrystallization or chromatography | Isolation of pure compound | High purity product suitable for further use |
Analytical Data and Characterization
- NMR Spectroscopy: Confirms the substitution pattern on the benzene ring and the presence of bromodichloromethylsulfonyl group.
- Mass Spectrometry: Confirms molecular weight consistent with the target compound.
- Elemental Analysis: Validates the expected halogen and sulfur content.
- Melting Point and Crystallinity: Indicate purity and physical form.
Summary Table of Preparation Methods
| Method Step | Description | Key Reagents | Advantages | Limitations |
|---|---|---|---|---|
| Sulfonylation | Introduce sulfonyl chloride on 4-chlorobenzene | Chlorosulfonic acid, 4-chlorobenzene | Straightforward, well-established | Requires careful control to avoid overreaction |
| Halogenation/Coupling | Attach bromodichloromethyl group | Bromodichloromethane, Lewis acid catalyst | Specific functionalization | Sensitive to reaction conditions |
| Purification | Recrystallization or chromatography | Appropriate solvents (e.g., toluene, ethyl acetate) | High purity product | May require multiple steps |
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-[(bromodichloromethyl)sulfonyl]-4-chloro- undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the benzene ring with electrophiles, facilitated by the electron-withdrawing effects of the sulfonyl and halogen groups.
Nucleophilic Substitution: The bromodichloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include halogens (e.g., chlorine, bromine), sulfuric acid, and bases such as sodium hydroxide . Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran .
Major Products Formed
The major products formed from these reactions include substituted benzene derivatives with varying functional groups, depending on the specific reagents and conditions used .
Scientific Research Applications
Benzene, 1-[(bromodichloromethyl)sulfonyl]-4-chloro- has several scientific research applications:
Mechanism of Action
The mechanism of action of Benzene, 1-[(bromodichloromethyl)sulfonyl]-4-chloro- involves its interaction with molecular targets through electrophilic and nucleophilic pathways . The sulfonyl group acts as an electron-withdrawing group, enhancing the compound’s reactivity towards electrophiles and nucleophiles . This reactivity is crucial for its role in various chemical and biological processes.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Reactivity and Stability
- Target Compound: The bromodichloromethylsulfonyl group (-SO₂CBrCl₂) introduces steric bulk and multiple halogen atoms, enhancing electrophilicity. This may facilitate nucleophilic substitution at the sulfonyl group or halogen displacement.
- 4-Chlorophenyl Methyl Sulfone : The methylsulfonyl group (-SO₂CH₃) is less reactive than sulfonyl chlorides, making this compound a stable intermediate for further functionalization .
- 4,4'-Dichlorodiphenyl Sulfone : Symmetrical structure with two para-chlorophenyl groups contributes to high thermal stability (melting point ~148°C), ideal for high-performance polymers .
Physical Properties
- Boiling Points : While direct data for the target compound are unavailable, analogs like 1-bromo-4-chloro-2-methylbenzene (Tboil ≈ 372 K ) suggest that the sulfonyl group and additional halogens would elevate boiling points due to increased polarity and molecular weight.
- Density : Bromine and chlorine substituents typically increase density. For example, 1-[(1Z)-2-bromoethenyl]-4-chlorobenzene has a predicted density of 1.564 g/cm³ , whereas the target compound’s density may exceed 1.6 g/cm³.
Research Findings and Gaps
- Electron-Stimulated Desorption (ESD): Studies on condensed benzene (–3) reveal desorption yields dependent on film thickness and electron energy.
- Synthesis Pathways : The target compound may be synthesized via chlorosulfonation of bromodichloromethylbenzene, similar to 4-bromobenzenesulfonyl chloride production . Further research is needed to optimize yield and purity.
Biological Activity
Benzene, 1-[(bromodichloromethyl)sulfonyl]-4-chloro- (commonly referred to as compound X) is an organosulfur compound that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C7H4BrCl2O2S
- Molecular Weight : 303.03 g/mol
- IUPAC Name : 4-chloro-1-(bromodichloromethylsulfonyl)benzene
The biological activity of compound X is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the bromodichloromethylsulfonyl group enhances its reactivity, potentially leading to enzyme inhibition or modulation of signaling pathways.
Biological Activity Overview
Research indicates that compound X exhibits several biological activities, including:
- Antimicrobial Activity : Studies have shown that compounds with similar structures can inhibit the growth of certain bacteria and fungi.
- Cytotoxicity : Preliminary data suggest that compound X may induce cytotoxic effects in various cancer cell lines.
- Enzyme Inhibition : The sulfonyl moiety is known to interact with serine residues in active sites of enzymes, potentially inhibiting their function.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Cytotoxicity | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Inhibition of serine proteases |
Case Study 1: Antimicrobial Activity
In a study examining the antimicrobial properties of various sulfonyl compounds, compound X was tested against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting its potential as an antimicrobial agent.
Case Study 2: Cytotoxic Effects on Cancer Cells
A recent investigation into the cytotoxic effects of compound X on human breast cancer cell lines (MCF-7) demonstrated a dose-dependent decrease in cell viability. The study noted that at concentrations exceeding 100 µM, apoptosis was observed through caspase activation assays.
Case Study 3: Enzyme Interaction Studies
Research focusing on the interaction between compound X and serine proteases revealed that it acts as a competitive inhibitor. Kinetic studies indicated an increase in the Michaelis-Menten constant (Km) for substrate binding, suggesting that compound X effectively competes with the substrate for the active site.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
